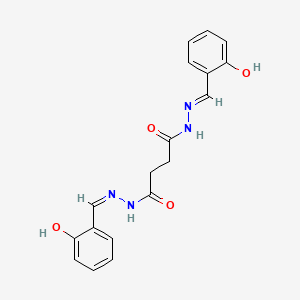
N'-(3-ethoxy-4-hydroxybenzylidene)-2,4-dihydroxybenzohydrazide
Vue d'ensemble
Description
N'-(3-ethoxy-4-hydroxybenzylidene)-2,4-dihydroxybenzohydrazide, commonly known as EHBA, is a chemical compound that exhibits a wide range of biological activities. EHBA is a hydrazone derivative of 2,4-dihydroxybenzoic acid, which is synthesized by the condensation reaction between 3-ethoxy-4-hydroxybenzaldehyde and 2,4-dihydroxybenzoic acid hydrazide. EHBA has been extensively studied for its potential applications in various fields of biomedical research, including cancer therapy, neuroprotection, and antioxidant therapy.
Mécanisme D'action
The mechanism of action of EHBA is not fully understood. However, several studies have suggested that EHBA exerts its biological effects by modulating various signaling pathways, including the MAPK/ERK pathway, the PI3K/Akt pathway, and the NF-κB pathway. EHBA has been shown to inhibit the activation of these pathways, which are involved in cell proliferation, survival, and apoptosis.
Biochemical and Physiological Effects:
EHBA exhibits a wide range of biochemical and physiological effects. EHBA has been shown to induce apoptosis, inhibit tumor cell proliferation, and suppress tumor angiogenesis. EHBA also exhibits potent neuroprotective effects by protecting neurons against oxidative stress and neurotoxicity. Furthermore, EHBA exhibits potent antioxidant activity, which is attributed to its ability to scavenge free radicals and inhibit lipid peroxidation.
Avantages Et Limitations Des Expériences En Laboratoire
EHBA exhibits several advantages for laboratory experiments. EHBA is relatively easy to synthesize and purify, which makes it readily available for research purposes. EHBA also exhibits potent biological activity at relatively low concentrations, which makes it a cost-effective research tool.
However, there are also some limitations associated with the use of EHBA in laboratory experiments. EHBA exhibits relatively poor solubility in aqueous solutions, which can limit its bioavailability and efficacy. Furthermore, EHBA exhibits some degree of cytotoxicity at high concentrations, which can limit its use in certain experimental settings.
Orientations Futures
There are several future directions for research on EHBA. One area of research is the development of EHBA-based therapeutics for the treatment of cancer and neurodegenerative diseases. Further studies are needed to elucidate the molecular mechanisms underlying the biological effects of EHBA and to optimize its pharmacokinetic and pharmacodynamic properties.
Another area of research is the development of novel synthetic methods for EHBA and its derivatives. The development of more efficient and scalable synthetic methods could facilitate the production of EHBA-based therapeutics and research tools.
In addition, further studies are needed to investigate the potential applications of EHBA in other fields of biomedical research, such as cardiovascular disease and inflammation. EHBA exhibits potent antioxidant activity, which suggests that it may have potential applications in these fields.
Conclusion:
In conclusion, EHBA is a chemical compound that exhibits a wide range of biological activities, including anticancer, neuroprotective, and antioxidant activity. EHBA is synthesized by the condensation reaction between 3-ethoxy-4-hydroxybenzaldehyde and 2,4-dihydroxybenzoic acid hydrazide. EHBA has several advantages for laboratory experiments, but also exhibits some limitations. Further research is needed to elucidate the molecular mechanisms underlying the biological effects of EHBA and to optimize its pharmacokinetic and pharmacodynamic properties.
Applications De Recherche Scientifique
EHBA has been studied for its potential applications in cancer therapy, neuroprotection, and antioxidant therapy. Several studies have shown that EHBA exhibits potent anticancer activity against a variety of cancer cells, including breast cancer, lung cancer, and liver cancer cells. EHBA has been shown to induce apoptosis, inhibit tumor cell proliferation, and suppress tumor angiogenesis.
In addition to its anticancer activity, EHBA has also been studied for its neuroprotective effects. EHBA has been shown to protect neurons against oxidative stress and neurotoxicity, which are implicated in the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
EHBA also exhibits potent antioxidant activity, which is attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. EHBA has been shown to protect cells against oxidative damage induced by various stressors, including UV radiation, hydrogen peroxide, and reactive oxygen species.
Propriétés
IUPAC Name |
N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-2,4-dihydroxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5/c1-2-23-15-7-10(3-6-13(15)20)9-17-18-16(22)12-5-4-11(19)8-14(12)21/h3-9,19-21H,2H2,1H3,(H,18,22)/b17-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQCWUWIGUGLZHG-RQZCQDPDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C2=C(C=C(C=C2)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=C(C=C(C=C2)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(5-{2-[amino(nitroimino)methyl]carbonohydrazonoyl}-2-furyl)-2-hydroxybenzoic acid](/img/structure/B3723180.png)


![3,4-dichloro-N'-[(2-hydroxy-1-naphthyl)methylene]benzohydrazide](/img/structure/B3723201.png)
![4-{2-[1-(2,4-dihydroxyphenyl)ethylidene]hydrazino}-N-(2-methylphenyl)-4-oxobutanamide](/img/structure/B3723214.png)
![N'-[1-(2-hydroxyphenyl)ethylidene]octanohydrazide](/img/structure/B3723222.png)


![4-bromo-N'-[2-hydroxy-5-(phenyldiazenyl)benzylidene]benzohydrazide](/img/structure/B3723249.png)

![4-{2-[1-(2,4-dihydroxyphenyl)ethylidene]hydrazino}-N-(4-iodophenyl)-4-oxobutanamide](/img/structure/B3723258.png)


![3-[2-(4-fluorophenyl)-2-oxoethylidene]-6-nitro-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B3723278.png)